(S)-3-Benzyl-1-methyl-piperazine is a chiral compound belonging to the class of piperazines, which are cyclic organic compounds containing two nitrogen atoms in a six-membered ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals and in studies related to central nervous system activity. The molecular structure of (S)-3-Benzyl-1-methyl-piperazine indicates that it possesses a benzyl group attached to the nitrogen atom at the 3-position of the piperazine ring, while a methyl group is attached to the nitrogen at the 1-position.
(S)-3-Benzyl-1-methyl-piperazine can be synthesized through various chemical pathways, often involving the manipulation of piperazine derivatives. It is classified as an organic compound and specifically as a secondary amine due to the presence of two different substituents on one of its nitrogen atoms. Its chemical formula is with a molecular weight of approximately 176.26 g/mol .
The synthesis of (S)-3-Benzyl-1-methyl-piperazine typically involves several steps, including:
(S)-3-Benzyl-1-methyl-piperazine can participate in various chemical reactions:
The pharmacological activity of (S)-3-Benzyl-1-methyl-piperazine is primarily linked to its interaction with neurotransmitter systems in the brain, particularly involving serotonin and dopamine receptors. It may exhibit stimulant effects similar to other piperazines, potentially influencing mood and cognition.
The precise mechanism involves:
Relevant data includes:
(S)-3-Benzyl-1-methyl-piperazine has several applications in scientific research:
The construction of enantiomerically pure piperazine derivatives, particularly (S)-3-benzyl-1-methylpiperazine (CAS# 137539-25-4, C₁₂H₁₈N₂), presents significant synthetic challenges due to conformational flexibility and potential epimerization. Recent advances leverage transition metal catalysis and organocatalysis to install stereogenic centers with high fidelity. A prominent approach utilizes chiral palladium complexes for asymmetric allylic alkylation, enabling the stereoselective formation of C–N bonds in piperazine precursors. For example, Pd-catalyzed desymmetrization of N-protected bis-electrophilic piperazine derivatives with benzyl nucleophiles can yield 3-benzyl substituted intermediates with enantiomeric excess (ee) >90% [1] [9].
Density Functional Theory (DFT) studies reveal that enantioselectivity in these reactions arises from steric differentiation in the chiral coordination sphere, where the Re face attack is favored due to ligand bulk. Alternative methods employ chiral phosphine-copper catalysts for hydrosilylation of cyclic enamines, directly generating stereodefined piperazines. These catalytic systems avoid the need for stoichiometric chiral reagents and align with atom-economy principles, though substrate scope limitations persist for highly substituted variants like 3-benzyl derivatives [9].
Table 1: Catalytic Systems for Asymmetric Piperazine Synthesis
Catalyst Type | Reaction | Max ee (%) | Key Limitation |
---|---|---|---|
Pd-BINAP complexes | Allylic alkylation | 92 | Sensitivity to N-protecting groups |
Cu-DTBM-SEGPHOS | Enamine hydrosilylation | 88 | Low yield with steric hindrance |
Organocatalyst (Cinchona) | Phase-transfer alkylation | 85 | Requires activated electrophiles |
Chiral auxiliaries provide robust diastereocontrol in piperazine synthesis by covalently templating stereochemistry. Evans' oxazolidinone auxiliaries are appended to piperazine precursors via acylation, directing face-selective benzylation at C3. The bulky auxiliary shields one prochiral face, enabling nucleophilic addition (e.g., benzylation) to occur anti to the oxazolidinone carbonyl. Subsequent auxiliary removal (e.g., LiOH/H₂O₂ hydrolysis) furnishes enantiopure (S)-3-benzylpiperazines with diastereomeric ratios (dr) typically >95:5 [6] [9].
(S)-Phenylglycinol-derived auxiliaries offer complementary stereodirecting effects. The hydroxyl group coordinates with organometallic reagents (e.g., LDA), generating a rigid chelate that controls benzyl anion addition trajectories. This method is particularly effective for synthesizing 3,6-disubstituted piperazines, though N-methylation must be performed post-auxiliary cleavage to avoid competitive quaternization [6] [9].
Table 2: Chiral Auxiliaries for (S)-3-Benzyl-1-methylpiperazine Synthesis
Auxiliary | Attachment Point | Benzylation dr | Cleavage Method |
---|---|---|---|
(4S)-PhOx (Evans) | N1-carbamoyl | 98:2 | LiOH/H₂O₂ oxidation |
(S)-Phenylglycinol | N1-amide | 95:5 | BH₃·THF reduction |
(R)-BINOL-phosphoramidite | P(III) center | 90:10 | Acidic hydrolysis |
Regioselective N-functionalization is critical for avoiding symmetrical byproducts in (S)-3-benzyl-1-methylpiperazine synthesis. Orthogonal protection strategies exploit steric and electronic differences between piperazine nitrogens:
N1-Selective Methylation: Prior C3-benzylation with electron-withdrawing groups (e.g., Boc, Cbz) at N4 enhances N1 nucleophilicity. Treatment with methyl triflate in THF at –78°C achieves >20:1 N1/N4 methylation selectivity. The Boc group is subsequently removed via TFA to free N4 for protonation or further modification [1] [5].
C3-Benzylation Control: Conformational locking via N,N'-diBoc protection forces the piperazine ring into a chair conformation, directing electrophiles equatorially to minimize 1,3-diaxial interactions. Electrophilic benzylation (e.g., BnBr/NaH) thus occurs preferentially at C3 with diastereofacial bias dictated by existing chirality. Kinetic studies show that axial protonation at C2/C6 accelerates epimerization, necessitating strictly anhydrous conditions during benzylation [5] [8].
The stereoelectronic influence of the benzyl group itself cannot be overlooked. NMR analyses (¹H, ¹³C, ¹⁵N) demonstrate that 3-benzyl substitution stabilizes the chair conformation with benzyl equatorial, reducing ring inversion barriers from ΔG‡ 45 kJ/mol (unsubstituted) to 52 kJ/mol. This rigidity facilitates stereocontrol during N-methylation [5].
Kinetic resolution (KR) offers a practical route to enantiopure (S)-3-benzyl-1-methylpiperazine from racemates, leveraging differential reaction kinetics of enantiomers. Classical KR theory dictates that for a selectivity factor s = kₛ/kᵣ >20, >99% ee is achievable at ~50% conversion [4].
Enzymatic KR: Lipases (e.g., CAL-B, PFL) show moderate selectivity (E = 8–15) in acylating racemic 3-benzylpiperazines. The (S)-enantiomer is preferentially acetylated at N4 using vinyl acetate, leaving the (R)-enantiomer unreacted. Baeyer-Villiger monooxygenases (BVMOs) represent an oxidative alternative, selectively oxidizing (R)-3-benzylpiperazines to N-oxides using O₂/NADPH, enabling separation of the (S)-enantiomer. However, substrate inhibition limits concentrations to <10 mM [4] [7].
Organocatalytic KR: Chiral phosphoric acids (e.g., TRIP, pKₐ 11.5) catalyze enantioselective acylation of racemic piperazines. The (R)-enantiomer forms a tighter ion pair with the catalyst, accelerating its reaction with anhydrides (e.g., acetic anhydride). This method achieves s = 25–30 at 0°C, providing (S)-3-benzyl-1-methylpiperazine in 48% yield and 98% ee after 18 hours. Scale-up remains challenging due to catalyst loading (typically 5–10 mol%) [4] [9].
Table 3: Kinetic Resolution Methods for (S)-3-Benzyl-1-methylpiperazine
Method | Resolution Agent | s (Selectivity) | Max ee (%) | Product Form |
---|---|---|---|---|
Lipase CAL-B (Candida antarctica) | Vinyl acetate | 12 | 95 | (R)-Acetylated at N4 |
Phenylacetone monooxygenase | O₂/NADPH | 18 | 97 | (R)-N-oxide |
(R)-TRIP phosphoric acid | Acetic anhydride | 28 | 98 | (R)-Acetylated at N1 |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2